1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
1-(4-Bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a polycyclic heteroaromatic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-bromophenyl group at position 1 and a 4-chlorobenzenesulfonyl group at position 2. This structure combines electron-withdrawing substituents (bromine and chlorine) with a sulfonyl moiety, which may enhance stability and influence reactivity in electrophilic or nucleophilic reactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2S/c20-15-5-3-14(4-6-15)19-18-2-1-11-22(18)12-13-23(19)26(24,25)17-9-7-16(21)8-10-17/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKLVCHURUAFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the Chlorophenylsulfonyl Group: This can be done through a sulfonylation reaction using chlorosulfonic acid or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and chlorophenylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Core Structure Variations
- Pyrrolo[1,2-a]pyrazine Derivatives: The compound shares a pyrrolo[1,2-a]pyrazine core with analogs such as 3-(4-bromophenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde (). 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine () replaces bromo and chloro substituents with methoxy groups, reducing steric hindrance and increasing electron density on the aromatic rings .
Substituent Effects
- Sulfonyl vs. Acetyl/Formyl Groups: Compared to acetylated derivatives like 1-(3-(4-bromophenyl)pyrrolo[1,2-a]pyrazin-6-yl)ethanone (), the sulfonyl group in the target compound enhances hydrophilicity and may improve solubility in polar solvents. The acetyl group, in contrast, increases lipophilicity . Formylated analogs (e.g., 3-(4-bromophenyl)pyrrolo[1,2-a]pyrazine-8-carbaldehyde) exhibit higher reactivity in nucleophilic additions due to the aldehyde’s electrophilic nature, whereas the sulfonyl group stabilizes the core via resonance .
- For example, in , bromophenyl-substituted pyrrolo[1,2-a]pyrazines showed preferential acetylation at position 6 over 8 due to electronic effects .
Physicochemical Properties
Biological Activity
1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound integrates a pyrrolo[1,2-a]pyrazine core with various substituents that enhance its pharmacological profile. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and therapeutic interventions.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Core Structure : Pyrrolo[1,2-a]pyrazine
- Substituents :
- Bromophenyl Group : Enhances lipophilicity and potential interaction with biological targets.
- Chlorobenzenesulfonyl Group : May contribute to enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Many pyrrolo[1,2-a]pyrazine derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antibacterial Properties : Some derivatives demonstrate moderate to strong activity against various bacterial strains.
- Enzyme Inhibition : These compounds often act as inhibitors for enzymes like acetylcholinesterase and urease.
Table 1: Summary of Biological Activities
Anticancer Activity
In studies involving similar pyrrolo[1,2-a]pyrazine derivatives, significant antiproliferative effects were noted. For example, compounds structurally related to this compound were tested against various cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that these compounds could inhibit cell growth effectively at nanomolar concentrations.
Antibacterial Properties
The antibacterial efficacy of related compounds has been evaluated against multiple bacterial strains. The findings revealed that certain derivatives exhibited strong inhibition against Salmonella typhi and Bacillus subtilis, while showing moderate effectiveness against other strains. This suggests the potential for developing new antibacterial agents from this chemical class.
Enzyme Inhibition Studies
Enzymatic assays have shown that the compound can act as an inhibitor of acetylcholinesterase (AChE) and urease. The most potent derivatives demonstrated IC50 values significantly lower than established inhibitors, indicating a promising avenue for further development in treating conditions like Alzheimer's disease and urinary tract infections.
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of several derivatives on cancer cell lines. The results indicated that specific modifications to the core structure could enhance activity and selectivity towards cancer cells while minimizing toxicity to normal cells.
- Antibacterial Screening : Another study focused on the antibacterial properties of sulfonamide derivatives containing similar moieties. The results showed a correlation between structural features and antibacterial potency, suggesting that further modifications could yield more effective agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
